6-Amino-4-(methylsulfanyl)pyrimidin-2(1h)-one

Description

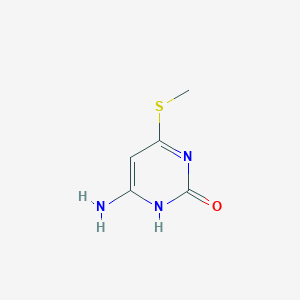

6-Amino-4-(methylsulfanyl)pyrimidin-2(1H)-one (IUPAC name: 6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one) is a pyrimidinone derivative featuring a pyrimidine ring substituted with an amino group (-NH₂) at position 6, a methylsulfanyl group (-S-CH₃) at position 2, and a ketone group at position 4 . Its structure combines electron-donating (amino) and moderately electron-withdrawing (methylsulfanyl) groups, influencing its reactivity and interactions in chemical or biological systems.

Properties

CAS No. |

6297-82-1 |

|---|---|

Molecular Formula |

C5H7N3OS |

Molecular Weight |

157.20 g/mol |

IUPAC Name |

6-amino-4-methylsulfanyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3OS/c1-10-4-2-3(6)7-5(9)8-4/h2H,1H3,(H3,6,7,8,9) |

InChI Key |

JNCLHAIJSNQOCT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=O)NC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(methylthio)pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of thiourea with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(methylthio)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-4-(methylthio)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-Amino-4-(methylthio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts electronic properties and biological activity:

Key Observations :

- Methylsulfanyl provides a balance between stability and reactivity, making it suitable for further functionalization .

- Benzylsulfanyl introduces aromaticity and lipophilicity, which may enhance bioavailability in drug design .

- Methoxy groups increase polarity, affecting solubility and crystallinity .

Substituent Variations at Position 4

While the target compound has a ketone at position 4, other derivatives feature alternative groups:

Key Observations :

Amino Group Modifications

The amino group at position 6 can be functionalized to alter electronic or steric effects:

Key Observations :

- Aryl amino groups (e.g., 2-methylphenyl) increase molecular complexity and binding affinity in receptor-ligand interactions .

- Nitro groups facilitate electrophilic substitution reactions, useful in synthesizing nitroaromatic derivatives .

Q & A

Q. What are the standard synthetic routes for 6-amino-4-(methylsulfanyl)pyrimidin-2(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach starts with a pyrimidine core, where the methylsulfanyl group is introduced via thiolation of halogenated intermediates using sodium thiomethoxide (NaSMe) or similar reagents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) are critical for yield optimization. For example, in related pyrimidinone derivatives, dimethylformamide (DMF) or acetonitrile as solvents at 80–100°C improves substitution efficiency . Post-synthetic purification often employs column chromatography or recrystallization from ethanol/water mixtures.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and regiochemistry (e.g., methylsulfanyl at C4, amino at C6).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 6-methylsulfanyl-pyrimido[1,6-a]pyrimidin-4-one .

- Melting point analysis : Reported as 214–216°C for analogous pyrimidinones .

Q. How is the compound screened for preliminary biological activity in academic research?

In vitro assays are standard. For example:

- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer activity : Cell viability assays (e.g., MTT) using cancer cell lines, with IC values calculated. A related pyrimidin-2(1H)-one derivative showed antitumor activity against Ehrlich ascites carcinoma and Sarcoma-180 models .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or pharmacokinetic properties?

Rational design strategies include:

- Substitution at C2 : Introducing electron-withdrawing groups (e.g., nitro, chloro) to modulate electronic effects and binding affinity.

- Functionalization of the amino group : Acylation or alkylation to improve solubility or metabolic stability. For instance, propargylsulfanyl derivatives exhibit altered reactivity and bioactivity .

- Heterocyclic fusion : Adding fused rings (e.g., thiophene, imidazole) to enhance intermolecular interactions, as seen in pyrido[1,2-a]pyrimidin-4-one derivatives .

Q. What computational methods are employed to predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations are used to study interactions with enzymes or receptors. For example:

- Docking studies : Pyrimidin-2(1H)-one derivatives were docked into protein active sites (e.g., 7EL1) to analyze hydrogen-bond distances (3.69–4.0 Å) and binding energies (ΔG = -8.65 kcal/mol) .

- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity data to guide synthesis.

Q. How should researchers address contradictions in biological data across studies?

Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times).

- Purity validation : HPLC or LC-MS to confirm compound integrity (>95% purity).

- Meta-analysis : Comparing data across structurally analogous compounds, such as 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one, which showed consistent antitumor activity in independent studies .

Methodological Considerations

Q. What protocols are recommended for optimizing reaction yields in scale-up synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for cross-coupling steps.

- Solvent selection : High-boiling solvents (e.g., DMF, toluene) for reflux conditions.

- In situ monitoring : TLC or FTIR to track reaction progress and minimize byproducts.

- Workflow integration : One-pot methods, as used for dihydropyrimidin-2(1H)-ones, reduce purification steps .

Q. How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.